

Application Notes and Protocols: SHP836

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Compound of Interest

Compound Name: SHP836

Cat. No.: B610829

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Introduction

SHP836 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.^{[1][2]} As a key component of the RAS-MAPK signaling cascade, SHP2 is a well-validated target in oncology.^{[3][4]} **SHP836** binds to a distinct allosteric site on SHP2, stabilizing the enzyme in an inactive conformation.^{[1][3][5]} These application notes provide detailed protocols for the preparation and storage of **SHP836** solutions to ensure its optimal performance in experimental settings.

Chemical Properties and Data Presentation

SHP836 is characterized by the following properties:

Property	Value	Reference
CAS Number	1957276-35-5	^[1]
Molecular Formula	C ₁₆ H ₁₉ Cl ₂ N ₅	^[2]
Molecular Weight	352.26 g/mol	^[1]
IC ₅₀ (Full-Length SHP2)	12 µM	^{[1][2]}

Solution Preparation and Storage

Proper preparation and storage of **SHP836** solutions are critical for maintaining its stability and activity.

Stock Solution Preparation (In Vitro)

Parameter	Recommendation	Notes
Solvent	DMSO	Use newly opened, anhydrous DMSO for best results as it is hygroscopic.[1]
Maximum Solubility	250 mg/mL (709.70 mM)	Ultrasonic assistance may be required to achieve complete dissolution.[1]
Recommended Stock Concentration	10 mM	A 10 mM stock solution in DMSO is a common starting point for further dilutions.[1]

Protocol for Preparing a 10 mM Stock Solution:

- Weigh out the desired amount of **SHP836** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
- If necessary, use an ultrasonic bath to facilitate dissolution until the solution is clear.
- Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Working Solution Preparation (In Vivo)

For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

Formulation	Composition (v/v)	Final SHP836 Concentration
Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 6.25 mg/mL (17.74 mM)[1]
Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 6.25 mg/mL (17.74 mM)[1]
Formulation 3	10% DMSO, 90% Corn Oil	≥ 6.25 mg/mL (17.74 mM)[1]

Protocol for Preparing Formulation 1 (1 mL):

- To 100 µL of a 62.5 mg/mL **SHP836** stock solution in DMSO, add 400 µL of PEG300.
- Mix thoroughly until the solution is homogenous.
- Add 50 µL of Tween-80 and mix again.
- Add 450 µL of saline and mix to achieve the final working solution.

Storage Conditions

Solution Type	Storage Temperature	Shelf Life
Stock Solution (in DMSO)	-80°C	2 years[1]
-20°C	1 year[1]	
Working Solution (In Vivo)	Room Temperature	Prepare fresh for each use.[1]

Experimental Protocols

Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) can be utilized to confirm the engagement of **SHP836** with its target, SHP2, in a cellular context. This assay measures the thermal stabilization of a target protein upon ligand binding.

Materials:

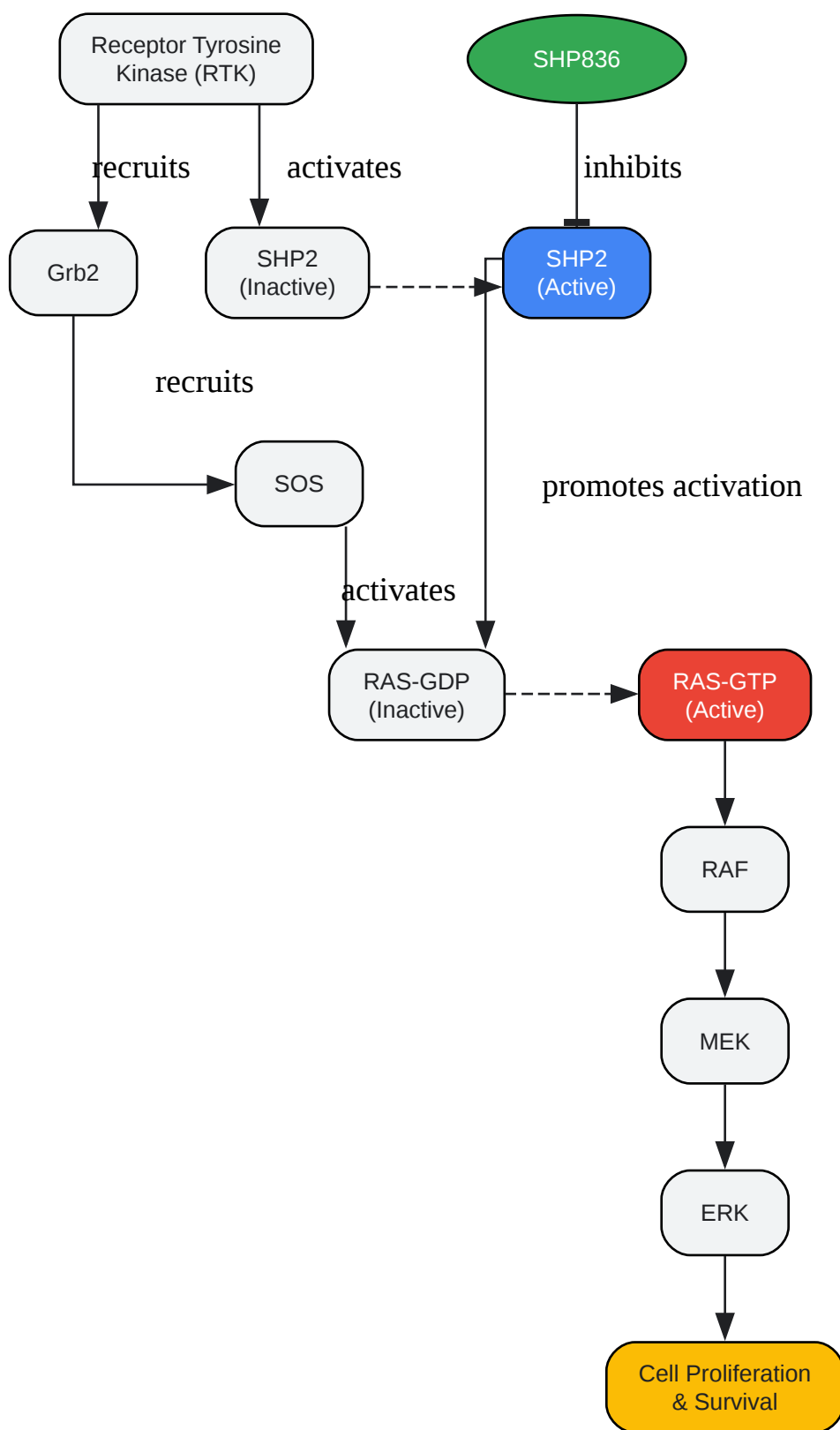
- Cells expressing SHP2
- **SHP836**
- Vehicle control (e.g., DMSO)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Instrumentation for thermal denaturation and protein quantification (e.g., qPCR machine with SYPRO Orange dye, or Western blotting equipment)

Protocol:

- Treat cultured cells with the desired concentration of **SHP836** or vehicle control for a specified time.
- Harvest and wash the cells with PBS.
- Resuspend the cell pellets in lysis buffer and lyse the cells.
- Clarify the lysate by centrifugation.
- Aliquot the supernatant into PCR tubes and heat them across a temperature gradient.
- After heating, centrifuge the samples to pellet the aggregated proteins.
- Quantify the amount of soluble SHP2 remaining in the supernatant using an appropriate method (e.g., Western blot or a fluorescence-based assay).
- A positive thermal shift, indicated by a higher melting temperature (T_m) for SHP2 in the presence of **SHP836** compared to the vehicle control, confirms target engagement. At a concentration of 50 μM , **SHP836** has been shown to induce a modest thermal shift for wild-type SHP2.^{[6][7]}

Signaling Pathway

SHP836 is an allosteric inhibitor of SHP2, a critical phosphatase in the RAS/MAPK signaling pathway. SHP2 is activated by receptor tyrosine kinases (RTKs) and, in turn, dephosphorylates specific substrates to promote the activation of RAS and the downstream MAPK cascade, which is involved in cell proliferation, differentiation, and survival.[3][4]



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Caption: SHP2 signaling pathway and the inhibitory action of **SHP836**.

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